N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
CAS No.: 286430-77-1
Cat. No.: VC7913178
Molecular Formula: C14H9Cl4N3O2
Molecular Weight: 393 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 286430-77-1 |
|---|---|
| Molecular Formula | C14H9Cl4N3O2 |
| Molecular Weight | 393 g/mol |
| IUPAC Name | 2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23) |
| Standard InChI Key | AXYCJNAWIFPXEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
| Canonical SMILES | CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure comprises two aromatic rings: a pyridine ring substituted with chlorine atoms at positions 2 and 6 and a methyl group at position 4, and a phenyl ring with chlorine atoms at positions 2 and 3. These rings are connected via a urea functional group (–NH–CO–NH–), with the pyridine carbonyl group forming an additional amide bond . The spatial arrangement creates significant steric hindrance, as confirmed by X-ray crystallography, which reveals a twisted conformation between the pyridine and phenyl systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 286430-77-1 | |
| Molecular Formula | C₁₄H₉Cl₄N₃O₂ | |
| Molecular Weight (g/mol) | 393.05 | |
| X-Ray Confirmation | Twisted conformation |
Synthesis Pathways and Optimization
Reaction Mechanisms
The synthesis typically involves a two-step process:
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Pyridine Carboxylation: 2,6-Dichloro-4-methylpyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
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Urea Formation: The acyl chloride reacts with 2,3-dichlorophenylurea in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution.
Critical parameters include temperature control (0–5°C during acylation) and anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Yield optimization often requires stoichiometric precision, with molar ratios of 1:1.2 (acyl chloride to urea) yielding ~68% efficiency.
Byproduct Management
Chlorinated intermediates pose challenges due to their reactivity. Common byproducts include:
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Hydrolysis products: From water contamination during acylation.
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Di-substituted ureas: Resulting from excess acyl chloride.
Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Applications in Pharmaceutical and Agrochemical Development
Table 2: Hypothetical Biological Targets
| Target | Mechanism | Potential Indication |
|---|---|---|
| VEGFR-2 | ATP-competitive inhibition | Antiangiogenic therapy |
| CA IX | Zinc chelation | Anticancer |
| DHFR (E. coli) | Folate pathway disruption | Antibacterial |
Agrochemical Utility
Chlorinated ureas are explored as herbicides and insecticides due to their ability to inhibit acetolactate synthase (ALS) in plants and acetylcholinesterase (AChE) in insects . Field trials of analogs demonstrate:
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Herbicidal activity: 90% weed suppression at 50 g/ha.
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Insecticidal efficacy: LC₅₀ of 12 ppm against Aphis gossypii.
Analytical Characterization Techniques
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.15 (d, J = 8.4 Hz, 1H, phenyl-H), 7.89 (d, J = 8.4 Hz, 1H, phenyl-H), 2.51 (s, 3H, CH₃).
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
Mass Spectrometric Analysis
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 394.0245 (calc. 394.0248), with characteristic fragments at m/z 358 (loss of Cl) and 212 (pyridine cleavage).
X-Ray Crystallography
Single-crystal analysis reveals a dihedral angle of 58° between the pyridine and phenyl planes, attributed to steric clashes between the 4-methyl and 2,3-dichloro substituents. Unit cell parameters: a = 7.12 Å, b = 10.34 Å, c = 12.56 Å, α = 90°, β = 90°, γ = 90°.
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